molecular formula C15H19NO3 B8595914 Ethyl 2-(1-benzamidocyclobutyl)acetate

Ethyl 2-(1-benzamidocyclobutyl)acetate

Cat. No.: B8595914
M. Wt: 261.32 g/mol
InChI Key: LPNZONUAOXUBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-benzamidocyclobutyl)acetate is an organic compound that belongs to the class of cyclobutyl esters This compound is characterized by the presence of a cyclobutane ring, an ethyl ester group, and a benzoylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzamidocyclobutyl)acetate typically involves the reaction of cyclobutanone with benzoyl chloride to form 1-(benzoylamino)cyclobutanone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzamidocyclobutyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-benzamidocyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzamidocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl[1-(benzoylamino)cyclopropyl]acetate: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    Ethyl[1-(benzoylamino)cyclopentyl]acetate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    Ethyl[1-(benzoylamino)cyclohexyl]acetate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

Ethyl 2-(1-benzamidocyclobutyl)acetate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 2-(1-benzamidocyclobutyl)acetate

InChI

InChI=1S/C15H19NO3/c1-2-19-13(17)11-15(9-6-10-15)16-14(18)12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18)

InChI Key

LPNZONUAOXUBEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

H2SO4 (2.20 mL, 41.3 mmol) was slowly added to a mixture of ethyl 1-hydroxycyclobutylacetate (6.45 g, 40.8 mmol) and benzonitrile (40 mL, 0.392 mol) at room temperature. The mixture was stirred for 1 hour at room temperature, then for an additional hour at 80° C. The mixture was cooled in an ice-water bath, and 2N NaOH solution was added until the mixture reached pH=7. The mixture was extracted with ethyl acetate and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo. Flash chromatography (AcOEt:Hexane=5:1) of the residue gave the title compound as a colorless solid (5.40 g, 51%). 1H-NMR (400 MHz, CDCl3) δ 1.22 (3H, t, J=7.3 Hz), 1.84-2.07 (2H, m), 2.22-2.32 (2H, m), 2.44-2.55 (2H, m), 3.05 (2H, s), 4.11 (2H, q, J=7.3 Hz), 6.73 (1H, s), 7.39-7.52 (3H, m), 7.72-7.79 (2H, m).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

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